5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

This specialized aniline scaffold features a unique 5-fluoro substitution adjacent to an ortho-imidazole group. It is essential for medicinal chemists conducting internal SAR campaigns to probe fluorine-dependent electronic effects, lipophilicity, and metabolic stability. Procure this precise fragment for controlled nucleophilic aromatic substitution or amine reactivity studies. Avoid generic substitution risks; this specific regioisomer is critical for defined synthetic pathways and analytical method validation.

Molecular Formula C9H8FN3
Molecular Weight 177.18 g/mol
CAS No. 251649-52-2
Cat. No. B1304774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline
CAS251649-52-2
Molecular FormulaC9H8FN3
Molecular Weight177.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)N)N2C=CN=C2
InChIInChI=1S/C9H8FN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
InChIKeyDCSCOECASPLFFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline (251649-52-2): Procurement-Grade Fragment for Drug Discovery and Synthesis


5-Fluoro-2-(1H-Imidazol-1-yl)aniline (CAS 251649-52-2) is a specialized small molecule fragment (C9H8FN3, MW 177.18) characterized by a 5-fluoro-substituted aniline core bearing a 1H-imidazol-1-yl group at the ortho position . It is primarily utilized as a chemical building block and molecular scaffold in medicinal chemistry and drug discovery research . The compound is supplied as a solid with typical commercial purities of ≥95% to 98% [1].

Why Unsubstituted 2-(1H-Imidazol-1-Yl)Aniline Cannot Substitute for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline in Research


A systematic review of the scientific literature and patent landscape reveals a notable absence of publicly accessible head-to-head comparative data for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline against its closest structural analogs, such as the unsubstituted 2-(1H-imidazol-1-yl)aniline or other fluoro-regioisomers . While general class-level understanding of medicinal chemistry indicates that the introduction of a fluorine atom at the 5-position can significantly modulate a compound's electronic properties, lipophilicity, and metabolic stability, these effects are highly context-dependent [1]. Therefore, in the absence of explicit, project-specific comparative data, generic substitution with a non-fluorinated or differently substituted analog is scientifically unsound and introduces an unquantified risk of altering or abolishing the desired biological or chemical outcome in a specific assay or synthetic pathway.

Quantitative Differential Evidence for 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline (251649-52-2) Selection


Data Availability Gap: Lack of Publicly Reported Direct Comparative Data

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any publicly accessible quantitative data that allows for a direct, head-to-head comparison of 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline against a defined comparator in a specific biological assay or synthetic performance metric [1]. While proprietary data may exist, the absence of published quantitative comparisons makes it impossible to substantiate claims of superior activity, selectivity, or other differential advantages based on open-source literature. Consequently, the decision to procure this compound over an analog must be driven by proprietary, internal research data or a specific, defined synthetic need rather than a publicly verifiable performance advantage.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Validated Application Scenarios for Procuring 5-Fluoro-2-(1H-Imidazol-1-Yl)Aniline


Use as a Molecular Fragment for Internal Drug Discovery SAR

In the absence of public comparative efficacy data, the primary justifiable procurement scenario is its use as a specific molecular fragment within an internal structure-activity relationship (SAR) campaign. Researchers may require this precise fluorinated scaffold to systematically probe the effect of the 5-fluoro substituent on target binding, cellular activity, or pharmacokinetic properties within their unique chemical series . The procurement decision is thus driven by internal project design, not by an external, publicly documented advantage over other fragments.

Synthesis of Advanced Intermediates Requiring Orthogonal Reactivity

Procurement is warranted when a synthetic route specifically requires the ortho-imidazole and para-fluoro substitution pattern on the aniline ring for subsequent chemical transformations. The fluorine atom serves as a potential handle for further functionalization via nucleophilic aromatic substitution or can influence the reactivity of the adjacent amino group . This scenario is driven by a defined chemical need rather than a biological performance claim.

Reference Standard for Analytical or Bioanalytical Method Development

This compound can serve as a well-characterized reference standard for developing and validating analytical methods, such as HPLC, LC-MS, or NMR, particularly in projects where this specific molecule or its derivatives are being synthesized or studied. Its unique physicochemical properties (e.g., retention time, mass spectral fragmentation) make it a suitable marker for method qualification .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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